molecular formula C19H13F2N3O3S2 B2963915 2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1172738-41-8

2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2963915
CAS RN: 1172738-41-8
M. Wt: 433.45
InChI Key: HNQPJIOFJDEBQV-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, there are related studies that might provide some insight. For instance, a study on the synthesis of a similar compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, describes a two-step substitution reaction . Another study discusses the synthesis and chemical properties of 2-substituted thiazolo[3,2-a]pyrimidine derivatives . These methods might provide a starting point for the synthesis of the compound .

Scientific Research Applications

Molecular Structure and Photophysical Properties

Sulfonamide compounds have been studied for their hyperpolarizability, a property significant in the field of nonlinear optics. For instance, sulfonamide amphiphiles exhibit notable first hyperpolarizability, as demonstrated through quantum chemical calculations and hyper-Rayleigh scattering measurements. These properties are influenced by the molecular structure, suggesting that our compound of interest could be explored for optoelectronic applications or as a component in photonic devices (Kucharski, Janik, & Kaatz, 1999).

Mechanism of Action

properties

IUPAC Name

2,4-difluoro-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S2/c1-11-8-18(25)24-16(10-28-19(24)22-11)12-2-5-14(6-3-12)23-29(26,27)17-7-4-13(20)9-15(17)21/h2-10,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPJIOFJDEBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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